
Methoxymethanamine hydrochloride
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Overview
Description
Methoxymethanamine hydrochloride (CAS: 593-56-6), also known as methoxyamine hydrochloride, is a primary amine derivative with the molecular formula CH₅NO·HCl and a molecular weight of 83.51 g/mol. It is a hygroscopic crystalline solid, typically supplied as a 30% aqueous solution containing 1–2% hydrochloric acid for stabilization . Its primary application is in research settings, particularly as a reagent in organic synthesis, carbonyl compound analysis, and biochemical studies (e.g., formaldehyde detection) . Safety protocols mandate the use of PPE, including chemical-resistant gloves, goggles, and respiratory protection, due to its irritant properties .
Q & A
Q. Basic: What safety precautions are critical when handling methoxymethanamine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators if aerosol generation is possible, chemical-resistant gloves (tested for penetration times and degradation), and OSHA-compliant safety goggles. Lab coats and closed-toe shoes are mandatory to prevent skin contact .
- First Aid Measures:
- Inhalation: Move to fresh air; administer artificial respiration if breathing stops .
- Skin Contact: Remove contaminated clothing immediately and wash with soap/water for ≥15 minutes .
- Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .
- Waste Disposal: Segregate waste and use certified disposal services to avoid environmental contamination .
Q. Basic: How should this compound be stored to maintain stability?
Answer:
- Storage Conditions: Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area. Avoid incompatible materials (e.g., strong oxidizers) .
- Storeroom Requirements: No special facility is needed, but ensure secondary containment to prevent leaks .
Q. Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
- Key Reactions: While direct synthesis data is limited, analogous compounds (e.g., dimethylethylamine hydrochloride) are synthesized via alkylation of amines with chlorinated precursors under anhydrous conditions. Reductive amination or nucleophilic substitution may apply .
- Reagent Considerations: Use reducing agents like sodium borohydride for amine intermediates, and purify via recrystallization in ethanol/water mixtures .
Q. Advanced: How can researchers resolve contradictions in PPE recommendations for handling this compound?
Answer:
- Risk Assessment: Evaluate glove material compatibility using ASTM penetration tests and manufacturer-specific degradation data. For example, nitrile gloves may degrade faster than neoprene when exposed to hydrochloride salts .
- Protocol Design: Cross-reference OSHA guidelines (e.g., 29 CFR 1910.132) with experimental conditions (e.g., concentration, exposure duration) to tailor PPE selection .
Q. Advanced: What analytical techniques are optimal for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm amine proton environments and methoxy group integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Purity Validation: Pair HPLC with UV detection (λ = 210–230 nm) and compare retention times against certified standards .
Q. Advanced: How can researchers assess the ecological impact of this compound?
Answer:
- Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC50 values. Classify as "water hazard class 2" if toxicity thresholds exceed regulatory limits .
- Soil Mobility Studies: Use batch adsorption experiments (EPA 835.1220) to measure partition coefficients (Kd) and predict groundwater contamination risks .
Q. Basic: What protocols ensure safe disposal of this compound waste?
Answer:
- Neutralization: Treat aqueous waste with sodium bicarbonate to neutralize acidic byproducts before disposal .
- Regulatory Compliance: Follow EPA Hazardous Waste Codes (e.g., D002 for corrosive wastes) and document disposal through licensed contractors .
Q. Advanced: How can kinetic modeling optimize this compound release in drug delivery systems?
Answer:
- Release Kinetics: Apply the Higuchi model (Q=kt) to assess diffusion-controlled release from polymer matrices. Use factorial design (e.g., Box-Behnken) to optimize variables like pH and excipient ratios .
- Validation: Compare in vitro dissolution profiles (USP Apparatus II) with in vivo pharmacokinetic data to validate predictive accuracy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and functional differences between methoxymethanamine hydrochloride and related compounds:
Structural and Functional Analysis
Methoxymethanamine HCl vs. N-Methylethylamine HCl :
- Methoxymethanamine is a primary amine with a methoxy group directly attached to the amine, enhancing its nucleophilicity in carbonyl reactions.
- N-Methylethylamine HCl is a secondary amine with methyl and ethyl groups, reducing its reactivity but increasing lipid solubility, making it suitable for pharmaceutical intermediates .
Methoxymethanamine HCl vs. Ethoxy(methyl)amine HCl :
- The ethoxy group in ethoxy(methyl)amine increases steric hindrance and alters solubility compared to methoxymethanamine’s simpler structure. This compound is used in specialized syntheses requiring ether linkages .
Methoxymethanamine HCl vs. Methoxetamine HCl: Methoxetamine features a cyclohexanone ring and a methoxy group, conferring NMDA receptor antagonist activity. Its complexity contrasts with methoxymethanamine’s role as a small-molecule reagent .
Methoxymethanamine HCl vs. 5-Methoxy Tryptamine HCl :
- The indole ring in 5-methoxy tryptamine allows for serotonin receptor interactions, whereas methoxymethanamine’s linear structure limits such biological activity .
Preparation Methods
O-Methylation of Acetone Oxime Followed by Hydrolysis
Reaction Mechanism and Process Optimization
This method, described in patent CN115490611A , involves the reaction of hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) with acetone (CH₃COCH₃) in a cyclohexane-water biphasic system. Liquid sodium hydroxide (NaOH) is added to facilitate the formation of acetone oxime sodium salt, which is subsequently methylated with methyl chloride (CH₃Cl) to yield acetone oxime methyl ether. Acid hydrolysis with hydrochloric acid (HCl) produces methoxylamine hydrochloride .
Key reaction steps :
-
(NH₂OH)₂·H₂SO₄ + 2CH₃COCH₃ → 2(CH₃)₂C=NOH + H₂SO₄
-
(CH₃)₂C=NOH + CH₃Cl → (CH₃)₂C=NOCH₃ + HCl
-
(CH₃)₂C=NOCH₃ + HCl → CH₃ONH₂·HCl + (CH₃)₂CO
Advantages and Limitations
-
Advantages : High conversion rates, recyclable mother liquor (reducing wastewater), and minimal inorganic salt byproducts.
-
Limitations : Requires precise control of layering during filtration and rotary evaporation, increasing operational complexity .
One-Pot Aqueous Phase Synthesis Using Sulfur Dioxide and Methyl Sulfate
Green Chemistry Approach
Patent CN105330564A details a one-pot method where sulfur dioxide (SO₂), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), and methyl sulfate ((CH₃O)₂SO₂) react sequentially in aqueous solution. Sulfur dioxide and sodium nitrite form hydroxylamine disulfonate intermediates, which undergo methylation and acidification to yield methoxylamine hydrochloride .
Reaction conditions :
-
Temperature: 25–40°C
-
Molar ratios:
Triethylamine-Mediated Methylation of Butanone Oxime
Novel Catalytic System
Patent CN110922341A introduces a method using butanone oxime (C₄H₉NO), dimethyl sulfoxide (DMSO), triethylamine (C₆H₁₅N), and methylating agents (e.g., methyl iodide). Triethylamine acts as a base, facilitating the methylation of butanone oxime to O-methyl-2-butanone oxime ether, which is hydrolyzed to methoxylamine hydrochloride .
Optimized parameters :
-
Temperature: 15–75°C
-
Molar ratios:
Byproduct Management and Scalability
-
Advantages : Avoids toxic reagents (e.g., SO₂, NaNO₂) and enables intermediate byproduct recycling.
-
Limitations : High DMSO usage increases costs, and methyl iodide poses toxicity risks .
Methanolysis of Hydroxylamine Sulfonates
Industrial-Scale Production
As described in the Wikipedia entry , hydroxylamine sulfonates (e.g., H₂NOSO₃⁻) react with methanol (CH₃OH) under acidic conditions to produce methoxylamine, which is then neutralized with HCl.
Reaction equation :
H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻
H₂NOCH₃ + HCl → CH₃ONH₂·HCl .
Economic and Practical Viability
-
Advantages : Utilizes inexpensive methanol and scalable for bulk production.
-
Limitations : Sulfonate byproducts require extensive wastewater treatment .
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Method | Yield (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|
O-Methylation | 85–92 | 6–8 | 40–50 |
One-Pot Synthesis | 78–85 | 1–5 | 25–40 |
Triethylamine-Mediated | 88–94 | 6–10 | 15–75 |
Methanolysis | 70–80 | 4–6 | 60–80 |
Environmental Impact Assessment
Properties
CAS No. |
116430-68-3 |
---|---|
Molecular Formula |
C2H8ClNO |
Molecular Weight |
97.54 g/mol |
IUPAC Name |
methoxymethanamine;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c1-4-2-3;/h2-3H2,1H3;1H |
InChI Key |
RHVNHKWMQOUSLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCN.Cl |
Origin of Product |
United States |
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